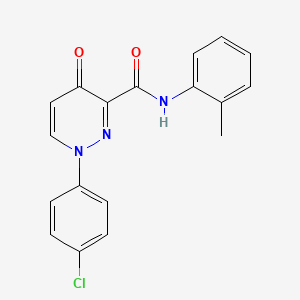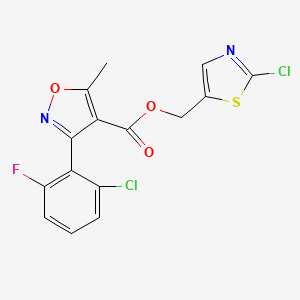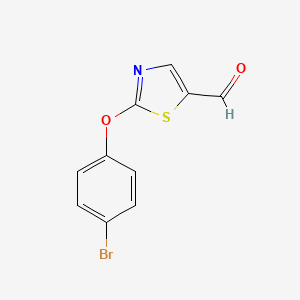![molecular formula C13H9Cl2N3 B3037554 7-(2,4-Dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine CAS No. 478258-92-3](/img/structure/B3037554.png)
7-(2,4-Dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
説明
“7-(2,4-Dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the condensation of malononitrile with an amide-bearing group such as formamide or benzamidine . The reaction mixture is quenched with 1.5 molar equivalent of water to produce the dihydropyrimidine . The dihydro adduct, without isolation, is treated with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in anhydrous tetrahydrofuran (THF) to form the final product .Molecular Structure Analysis
Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities . Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl or heteroaryl groups into the pyrimidine ring .Chemical Reactions Analysis
The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives, especially starting from the readily available halopyrimidines .科学的研究の応用
Synthesis and Structural Analysis
- The compound has been synthesized and structurally analyzed using various methods like X-ray diffraction, IR, and NMR spectroscopy. For instance, Lu Jiu-fu et al. (2015) synthesized a related compound and confirmed its structure through these techniques, highlighting the importance of structural analysis in understanding the compound's properties (Lu Jiu-fu et al., 2015).
Potential Medical Applications
- Derivatives of this compound have been evaluated for their medical applications. For example, H. Mukaiyama et al. (2007) synthesized novel derivatives as c-Src kinase inhibitors, showing potential for treating acute ischemic stroke (H. Mukaiyama et al., 2007).
Molecular Interactions and Crystal Packing
- Studies on similar compounds have focused on their molecular interactions and crystal packing, which are crucial for understanding their chemical behavior. C. Frizzo et al. (2009) determined the structure of related compounds by X-ray diffractometry and discussed crystal packing in terms of inter- and intramolecular interactions (C. Frizzo et al., 2009).
Hydrogen Bonding and Framework Structures
- The hydrogen bonding and framework structures of this compound and its derivatives have been a focus in several studies. J. Portilla et al. (2006) described the hydrogen-bonded chain of rings in a related compound, contributing to the understanding of its chemical properties (J. Portilla et al., 2006).
Antimicrobial and Antifungal Activity
- Some derivatives of this compound have been synthesized and screened for antimicrobial and antifungal activities. For instance, Someshwar V. Deshmukh et al. (2016) reported the antimicrobial activity of new pyrazolo[1,5-a]pyrimidine derivatives (Someshwar V. Deshmukh et al., 2016).
Synthesis and Reactivity
- The synthesis and reactivity of this compound and its derivatives have been extensively studied. For example, Ju Liu et al. (2016) synthesized novel 1-arylpyrazolo[3,4-d]pyrimidine derivatives containing an amide moiety (Ju Liu et al., 2016).
Application in Tumor Imaging
- Some studies have explored the use of pyrazolo[1,5-a]pyrimidine derivatives in tumor imaging. Jingli Xu et al. (2012) synthesized 18F-labeled derivatives and evaluated them for tumor imaging using positron emission tomography (Jingli Xu et al., 2012).
作用機序
将来の方向性
特性
IUPAC Name |
7-(2,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3/c1-8-6-13-16-5-4-12(18(13)17-8)10-3-2-9(14)7-11(10)15/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBUZOUWEAXOGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601323972 | |
| Record name | 7-(2,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601323972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666511 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
478258-92-3 | |
| Record name | 7-(2,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601323972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,6-Di(tert-butyl)-4-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzenol](/img/structure/B3037471.png)

![3-{5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}-1-phenyl-4(1H)-pyridazinone](/img/structure/B3037475.png)

![2-({2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-1-naphthyl}methylene)malononitrile](/img/structure/B3037478.png)
![[1,1'-Biphenyl]-4-yl(4-methyl-3-quinolinyl)methanone](/img/structure/B3037479.png)

![4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-pyridinyl 4-methylbenzenesulfonate](/img/structure/B3037483.png)
![5-chloro-2-(4-methylphenyl)-4-[(4-methylphenyl)sulfanyl]-3(2H)-pyridazinone](/img/structure/B3037484.png)
![2-Amino-4-[(4-chlorobenzyl)sulfanyl]-6-(2-thienyl)-5-pyrimidinecarbonitrile](/img/structure/B3037485.png)
![4-Chloro-2-(prop-2-en-1-ylsulfanyl)thieno[3,2-d]pyrimidine](/img/structure/B3037488.png)
![2-(allylsulfanyl)-N,N-diethylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B3037489.png)
methanone](/img/structure/B3037491.png)
